molecular formula C14H17NO3 B12924401 3-(Morpholin-4-yl)-5-phenyldihydrofuran-2(3h)-one CAS No. 13983-53-4

3-(Morpholin-4-yl)-5-phenyldihydrofuran-2(3h)-one

Cat. No.: B12924401
CAS No.: 13983-53-4
M. Wt: 247.29 g/mol
InChI Key: CWPLSCQCZMEHLU-UHFFFAOYSA-N
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Description

3-Morpholino-5-phenyldihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans These compounds are characterized by a furan ring that is partially saturated, meaning it contains both single and double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholino-5-phenyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could be the reaction of a phenyl-substituted furan with a morpholine derivative in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Morpholino-5-phenyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms, potentially involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the furan ring or other functional groups using agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized furan derivative, while reduction could lead to a fully saturated furan ring.

Scientific Research Applications

    Chemistry: As a building block for more complex organic molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly for compounds targeting specific receptors or enzymes.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for 3-Morpholino-5-phenyldihydrofuran-2(3H)-one would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The morpholine group could play a role in enhancing the compound’s binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Morpholino-5-phenyldihydrofuran-2(3H)-one: Unique due to the presence of both morpholine and phenyl groups.

    Dihydrofurans: Compounds with similar furan ring structures but different substituents.

    Morpholine derivatives: Compounds containing the morpholine ring but lacking the furan structure.

Uniqueness

The uniqueness of 3-Morpholino-5-phenyldihydrofuran-2(3H)-one lies in its combined structural features, which may confer specific chemical reactivity and biological activity not seen in other compounds.

Properties

CAS No.

13983-53-4

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

3-morpholin-4-yl-5-phenyloxolan-2-one

InChI

InChI=1S/C14H17NO3/c16-14-12(15-6-8-17-9-7-15)10-13(18-14)11-4-2-1-3-5-11/h1-5,12-13H,6-10H2

InChI Key

CWPLSCQCZMEHLU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2CC(OC2=O)C3=CC=CC=C3

Origin of Product

United States

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